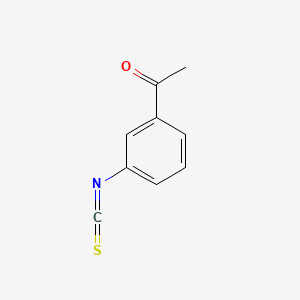

1-(3-Isothiocyanatophenyl)ethanone

Descripción general

Descripción

1-(3-Isothiocyanatophenyl)ethanone, also known as 3-Acetylphenyl Isothiocyanate, is a chemical compound with the molecular formula C9H7NOS . It has a molecular weight of 177.22 g/mol . The IUPAC name for this compound is 1-(3-isothiocyanatophenyl)ethanone .

Molecular Structure Analysis

The molecular structure of 1-(3-Isothiocyanatophenyl)ethanone can be represented by the InChI string: InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3 . The Canonical SMILES representation is: CC(=O)C1=CC(=CC=C1)N=C=S .Physical And Chemical Properties Analysis

1-(3-Isothiocyanatophenyl)ethanone has a density of 1.2153 (rough estimate), a melting point of 26 °C, a boiling point of 136 °C, and a flash point of 135-136°C/2mm . It has a solubility of 8.33mg/L at 25 ºC . The refractive index of this compound is 1.648 .Aplicaciones Científicas De Investigación

Synthesis of Thiophene Derivatives

3-Acetylphenyl Isothiocyanate: is utilized in the synthesis of thiophene derivatives, which are significant in various fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science . These derivatives are key materials in organic light-emitting diodes (OLEDs), organic field-effect transistors, and organic photovoltaics. The compound’s reactivity allows for the creation of polysubstituted thiophenes with potential anticancer activity against human cancer cell lines .

Antibacterial and Antifungal Applications

The compound has been used to synthesize thiophenes that exhibit excellent to good activity against Gram-negative microorganisms like Pseudomonas aeruginosa and Escherichia coli , and moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, these synthesized compounds have shown moderate to low antifungal activity against Aspergillus niger and Candida albicans .

Anticancer Agent Synthesis

Isothiocyanates, including 3-Acetylphenyl Isothiocyanate , are known for their potential anticancer properties. They can be used to create compounds that are screened for anticancer activity, offering a promising avenue for the development of new therapeutic agents .

Organic Chemistry Research

In organic chemistry, 3-Acetylphenyl Isothiocyanate serves as a building block for complex organic synthesis. It’s a versatile reagent that can react with various substrates to form new compounds with diverse biological activities .

Chemical Education and Research

This compound is also valuable in chemical education and research, where it is used to demonstrate the synthesis and reactions of isothiocyanates. It helps in understanding the structure-activity relationship in organic compounds .

Material Science

In material science, 3-Acetylphenyl Isothiocyanate is used in the development of new materials with specific electronic properties, particularly in the field of semiconductors and conductive polymers .

Pharmacological Studies

Pharmacological studies often utilize isothiocyanates to explore their therapeutic effects, including anti-inflammatory and neuroprotective properties3-Acetylphenyl Isothiocyanate can be a subject of such studies to discover its full potential in medicine .

Agrochemical Research

Lastly, the compound finds application in agrochemical research for the development of new pesticides and herbicides. Its reactivity with various organic substrates can lead to the creation of compounds that are effective in pest and weed management .

Mecanismo De Acción

Target of Action

Isothiocyanates, the class of compounds to which 3-acetylphenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates are known to interact with their targets in a chemoselective manner, tolerating aqueous reaction conditions . This suggests that 3-Acetylphenyl Isothiocyanate may interact with its targets in a similar way, leading to changes in the function or activity of these targets.

Biochemical Pathways

Isothiocyanates are known to affect various biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis

Pharmacokinetics

Isothiocyanates are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Therefore, it is plausible that 3-Acetylphenyl Isothiocyanate may have similar effects.

Action Environment

It is known that the synthesis of isothiocyanates can be carried out under the protection of nitrogen and mild conditions . This suggests that the action of 3-Acetylphenyl Isothiocyanate may also be influenced by environmental conditions such as temperature and pH.

Propiedades

IUPAC Name |

1-(3-isothiocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGANVWCPAAIVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334377 | |

| Record name | 3-Acetylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Isothiocyanatophenyl)ethanone | |

CAS RN |

3125-71-1 | |

| Record name | 3-Acetylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3125-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.